
Tert-butyl 2-(1-prop-2-enoylpiperidin-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-(1-prop-2-enoylpiperidin-2-yl)acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a derivative of piperidine and has been shown to exhibit promising biological activity. In
作用機序
The mechanism of action of Tert-butyl 2-(1-prop-2-enoylpiperidin-2-yl)acetate is not fully understood, but it is believed to involve the inhibition of specific enzymes. For example, the compound has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in cognitive function. By inhibiting these enzymes, this compound may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. For example, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. This compound has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One advantage of Tert-butyl 2-(1-prop-2-enoylpiperidin-2-yl)acetate is that it is relatively easy to synthesize, making it readily available for laboratory experiments. Additionally, this compound has been shown to exhibit promising biological activity, making it a potentially useful tool for studying the mechanisms of enzyme inhibition and apoptosis. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on Tert-butyl 2-(1-prop-2-enoylpiperidin-2-yl)acetate. One potential direction is to investigate its potential as an anticancer agent in more detail, including its efficacy against different types of cancer and its mechanism of action. Another direction is to study its potential as a treatment for cognitive disorders, such as Alzheimer's disease, by investigating its ability to inhibit acetylcholinesterase and improve cognitive function. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in medicinal chemistry.
合成法
The synthesis of Tert-butyl 2-(1-prop-2-enoylpiperidin-2-yl)acetate involves the reaction of piperidine with acetic anhydride and tert-butyl acrylate in the presence of a catalyst. The reaction proceeds via an acylation mechanism, resulting in the formation of the desired product. The yield and purity of the product can be optimized by adjusting the reaction conditions, such as temperature, reaction time, and solvent.
科学的研究の応用
Tert-butyl 2-(1-prop-2-enoylpiperidin-2-yl)acetate has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit inhibitory activity against several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. This compound has also been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
tert-butyl 2-(1-prop-2-enoylpiperidin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-5-12(16)15-9-7-6-8-11(15)10-13(17)18-14(2,3)4/h5,11H,1,6-10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJOTGYNWPNHHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCCCN1C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2888249.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2888252.png)
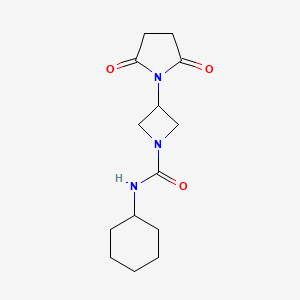

![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2888255.png)

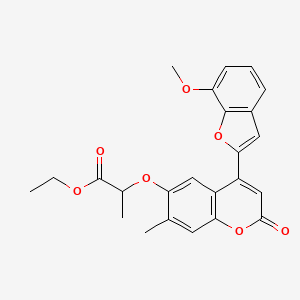
![1-[3-(Oxolan-2-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2888260.png)
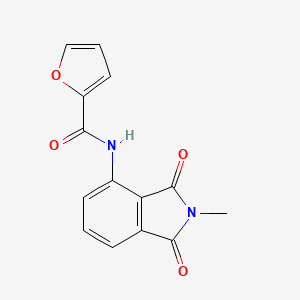
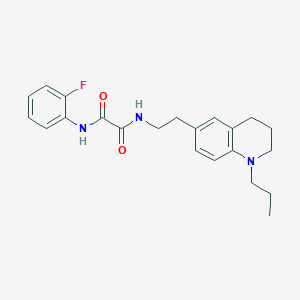
![5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
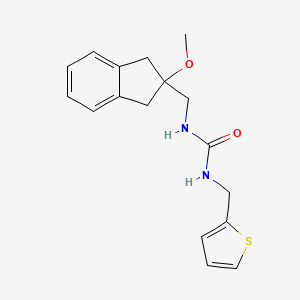
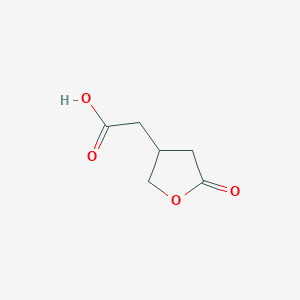
![3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2888272.png)